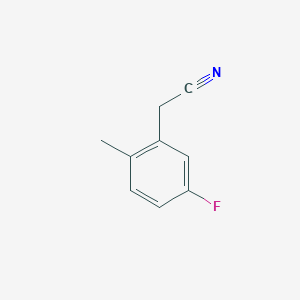

5-Fluoro-2-methylphenylacetonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated acetonitriles is often carried out using green protocols or by employing reagents that introduce fluorine atoms into specific positions of the molecule. For instance, a fluorinated α-aminonitrile compound was synthesized following a green protocol and characterized using spectral and X-ray crystallographic analyses . Another method for introducing fluorine alpha to a cyano group involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . These methods could potentially be adapted for the synthesis of 5F2MPA.

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles is typically characterized using spectroscopic techniques and X-ray crystallography. For example, the equilibrium geometry of a fluorinated α-aminonitrile was obtained using DFT-B3LYP/6-311++G(d,p) method, and its structure was confirmed by X-ray diffraction . Similarly, the geometrical parameters of 5-fluoro-2-methylbenzonitrile were predicted using DFT calculations, which could be analogous to the structure of 5F2MPA .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can lead to unexpected products, as seen in the isolation and characterization of a trimeric impurity from 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile . The reactivity surfaces and molecular descriptors of these compounds are analyzed to explain their behavior in various reactions, which could be relevant to understanding the reactivity of 5F2MPA .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are explored through various analyses. The vibrational and NMR spectra provide information on the molecular vibrations and the chemical environment of the nuclei, respectively . The thermal properties are also examined, as seen in the analysis of a 5-fluorouracil derivative . Additionally, the Non-Linear Optical (NLO) properties, thermodynamic properties, and Molecular Electrostatic Potential (MEP) are calculated to understand the stability and electronic properties of these molecules .

Applications De Recherche Scientifique

Cancer Therapy and Mechanisms of Action

- 5-Fluorouracil (5-FU) Mechanisms and Strategies : 5-Fluorouracil is extensively utilized in cancer treatment. Enhanced understanding of its action mechanism has led to strategies that amplify its anti-cancer activity, although drug resistance remains a challenge. Innovations like DNA microarray profiling are promising for identifying genes that mediate resistance to 5-FU, potentially offering new therapeutic targets or predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

Materials Science and Electrochemical Applications

- Fluoro-substituted Polyindole for Charge Storage : The development of high-performance poly(5-fluoroindole) as a charge storage material signifies the importance of fluoro-substituted polymers in scientific research and industrial applications. This work showcases the superior electrochemical properties of fluoropolymers, making them promising materials for supercapacitor applications (Wang et al., 2019).

Analytical and Environmental Detection

- Determination of 5-Fluorouracil in Hospital Effluents : A method was developed for determining 5-Fluorouracil (5-FU) in hospital effluents, highlighting the environmental impact of antineoplastic agents. This analytical tool is essential for monitoring environmental contamination by cytostatic drugs, providing data necessary for evaluating 5-FU in hospital waste water (Mahnik et al., 2004).

Molecular Imaging and PET Tracers

- Preparation of the mGluR5 PET Tracer [(18)F]FPEB : The development of an automated radiosynthesis method for [(18)F]FPEB, a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), demonstrates the role of fluorinated compounds in facilitating advanced imaging techniques for neurological research (Lim et al., 2014).

Epigenetic Modifications in Cancer Therapy

- Epigenetic Modification of Nrf2 in 5-FU-resistant Colon Cancer : This study explores the epigenetic changes associated with Nrf2 induction in colon cancer cells resistant to 5-Fluorouracil, revealing the role of TET-dependent DNA demethylation in the expression of drug resistance. Such insights contribute to understanding the molecular basis of chemotherapy resistance and potential strategies for overcoming it (Kang et al., 2014).

Safety And Hazards

5-Fluoro-2-methylphenylacetonitrile is considered hazardous. It is harmful to the skin, eyes, and respiratory system and may be toxic if inhaled or swallowed . Prolonged exposure should be avoided . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .

Propriétés

IUPAC Name |

2-(5-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCHCYSJJZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379135 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylphenylacetonitrile | |

CAS RN |

80141-97-5 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)